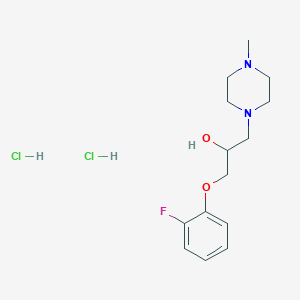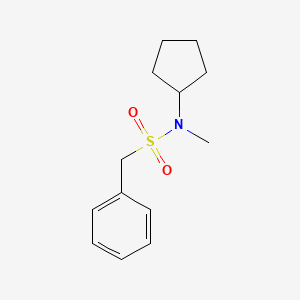
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide, also known as CPPAMS, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. CPPAMS belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Scientific Research Applications
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been investigated for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and pain. In cancer research, N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammation is a common underlying factor in many diseases, and N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has also been investigated for its potential analgesic effects, as it has been shown to reduce pain in animal models of neuropathic pain.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide is not fully understood, but it is thought to involve the inhibition of various cellular pathways. In cancer research, N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. Inflammation is a complex process that involves the activation of various signaling pathways, and N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway. In animal models of neuropathic pain, N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to reduce pain by inhibiting the activity of voltage-gated sodium channels.
Biochemical and Physiological Effects
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Inflammation is associated with the production of reactive oxygen species, and N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. In animal models of neuropathic pain, N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has been shown to reduce pain by decreasing the activity of nociceptive neurons in the spinal cord.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide has several advantages for lab experiments, including its high potency and selectivity. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high doses. Careful dose optimization and selection of appropriate animal models are necessary to ensure the safety and efficacy of N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide in lab experiments.
Future Directions
There are several future directions for research on N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide and to identify potential biomarkers for its therapeutic activity.
Synthesis Methods
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide can be synthesized using a variety of methods, including the reaction of N-methylcyclopentylamine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of cyclopentylamine with N-methyl-N-phenylsulfonamide in the presence of a dehydrating agent such as thionyl chloride. Both methods have been reported to yield N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide in good to excellent yields.
properties
IUPAC Name |
N-cyclopentyl-N-methyl-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-14(13-9-5-6-10-13)17(15,16)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRBNSVPSRWVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(1H-benzimidazol-2-ylmethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B5965447.png)
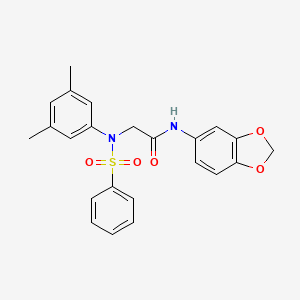
![{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B5965457.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(1-cyclopropylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5965461.png)
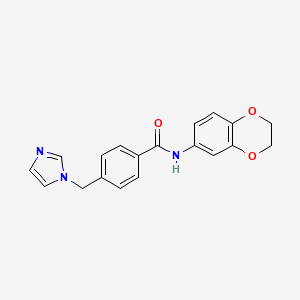
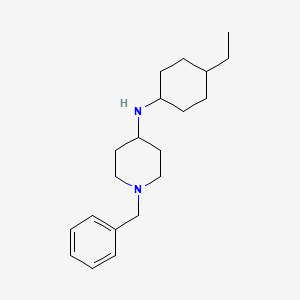
![N-(4-methoxy-2-methylphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B5965484.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5965490.png)
![4-{[2-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5965498.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B5965516.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B5965531.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B5965539.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5965547.png)
